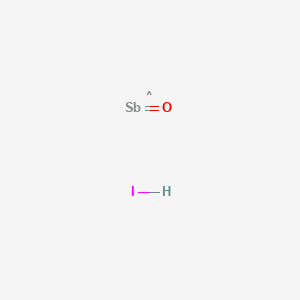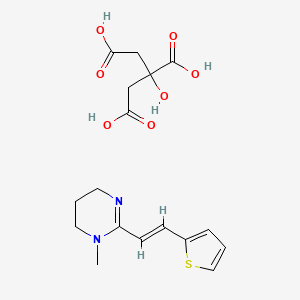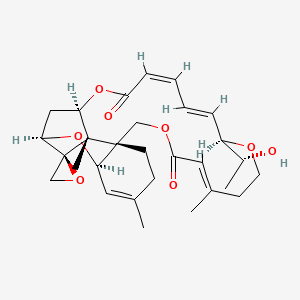
CID 76518914
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxostibanyl–hydrogen iodide (1/1) is a chemical compound with the molecular formula HIO It is a unique compound that contains both antimony and iodine, making it an interesting subject for chemical research and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of oxostibanyl–hydrogen iodide (1/1) typically involves the reaction of antimony compounds with hydrogen iodide. One common method is the direct reaction of antimony trioxide (Sb2O3) with hydrogen iodide (HI) gas. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of oxostibanyl–hydrogen iodide (1/1) can be scaled up by using larger reactors and continuous flow systems. The process involves the careful handling of hydrogen iodide gas, which is highly reactive and corrosive. Safety measures are essential to prevent any hazardous incidents during the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxostibanyl–hydrogen iodide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of oxostibanyl–hydrogen iodide (1/1) include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out in solvents such as water or organic solvents under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from the reactions of oxostibanyl–hydrogen iodide (1/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide (Sb2O5), while reduction reactions may produce antimony triiodide (SbI3).
Aplicaciones Científicas De Investigación
Oxostibanyl–hydrogen iodide (1/1) has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments and drug development.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of oxostibanyl–hydrogen iodide (1/1) involves its interaction with molecular targets and pathways in chemical and biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile compound in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxostibanyl–hydrogen iodide (1/1) include other antimony and iodine-containing compounds, such as:
- Antimony triiodide (SbI3)
- Antimony pentaiodide (SbI5)
- Hydrogen iodide (HI)
Uniqueness
Oxostibanyl–hydrogen iodide (1/1) is unique due to its specific combination of antimony and iodine in a single compound. This combination imparts distinctive chemical properties and reactivity, making it valuable for specialized applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
15513-75-4 |
|---|---|
Fórmula molecular |
IOSb |
Peso molecular |
264.66387 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-[(1S,2S,6R,14R,15S,16S)-5-(cyclopropylmethyl)-11,15-dimethoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,18-tetraen-16-yl]butan-2-ol](/img/structure/B1144389.png)



